1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
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Overview
Description
1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of a suitable pyridine derivative with a hydrazine derivative, followed by cyclization, can yield the desired pyrazolo[3,4-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable processes .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and cardiovascular disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- 6-Isopropyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- 1-Methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness: 1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-6-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)14-5-4-8-9(6-14)13(3)12-10(8)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
ICEFWIIKMMXXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)N(N=C2C(=O)O)C |
Origin of Product |
United States |
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